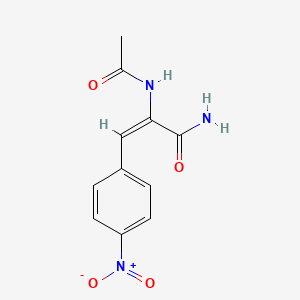![molecular formula C22H22N2O2S B5181042 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5181042.png)
4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide, also known as BNCTB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide is not fully understood. However, studies have shown that 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has been found to have a number of biochemical and physiological effects. Studies have shown that 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells. 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has also been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide in lab experiments is that it has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. In addition, 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases. However, one limitation of using 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide in lab experiments is that its mechanism of action is not fully understood.
将来の方向性
There are a number of future directions for 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide research. One area of research could focus on further understanding the mechanism of action of 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide. In addition, research could focus on developing new derivatives of 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide that may be more effective in inhibiting the growth of cancer cells. Finally, research could focus on the potential use of 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion
In conclusion, 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has been found to inhibit the growth of cancer cells in vitro and in vivo, and has anti-inflammatory and antioxidant properties that may be useful in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide and to develop new derivatives that may be more effective in inhibiting the growth of cancer cells.
合成法
The synthesis of 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with 1-naphthylamine to form 4-butoxy-N-(1-naphthyl)benzamide. The final step involves the reaction of this intermediate with carbon disulfide and potassium hydroxide to form 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide.
科学的研究の応用
4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has been found to have potential applications in the field of medicine, particularly in cancer research. Studies have shown that 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide inhibits the growth of cancer cells in vitro and in vivo. In addition, 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
特性
IUPAC Name |
4-butoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-2-3-15-26-18-13-11-17(12-14-18)21(25)24-22(27)23-20-10-6-8-16-7-4-5-9-19(16)20/h4-14H,2-3,15H2,1H3,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXRARBRRBNVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5180969.png)
![N-[4-(1,3-benzothiazol-2-ylthio)-3-chlorophenyl]-3,5-dichloro-2-hydroxybenzamide](/img/structure/B5180972.png)
![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180980.png)
![N-[3-(2-furyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide](/img/structure/B5180983.png)
![4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(2-thienylmethyl)butanamide](/img/structure/B5180993.png)
![N~1~,N~2~-bis(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180994.png)
![1-benzyl-5-(3-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5181005.png)
![N-(2-chlorophenyl)-N'-(1-{1-[oxo(phenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5181007.png)

![N-[2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5181019.png)
![4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine](/img/structure/B5181031.png)

